2,2,3-Trifluoropentanoic acid
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Overview
Description
2,2,3-Trifluoropentanoic acid is a fluorinated carboxylic acid with the molecular formula C5H7F3O2. This compound is characterized by the presence of three fluorine atoms attached to the carbon chain, which significantly influences its chemical properties and reactivity. It is used in various scientific research fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluoropentanoic acid can be achieved through several methods. One common approach involves the fluorination of pentanoic acid derivatives. For instance, the reaction of 2,2,3-trifluoropropanol with a suitable oxidizing agent can yield this compound. Another method involves the use of fluorinated reagents in a controlled environment to introduce the fluorine atoms into the pentanoic acid structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trifluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2,3-Trifluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,2,3-Trifluoropentanoic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with enzymes and other proteins, potentially inhibiting or modifying their activity. This can lead to changes in metabolic pathways and biological processes .
Comparison with Similar Compounds
- 3,3,3-Trifluoropropionic acid
- 4,5,5-Trifluoropent-4-enoic acid
- 5,5,5-Trifluoropentanoic acid
Comparison: Compared to these similar compounds, 2,2,3-Trifluoropentanoic acid has a unique arrangement of fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in research applications where specific fluorinated structures are required .
Properties
Molecular Formula |
C5H7F3O2 |
---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
2,2,3-trifluoropentanoic acid |
InChI |
InChI=1S/C5H7F3O2/c1-2-3(6)5(7,8)4(9)10/h3H,2H2,1H3,(H,9,10) |
InChI Key |
BZBJPMDKFJNHBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(=O)O)(F)F)F |
Origin of Product |
United States |
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